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Introduction and Drug Background

Brepocitinib (PF-06700841) represents a novel dual tyrosine kinase 2 (TYK2) and Janus kinase 1
(JAK1) inhibitor currently in development for multiple immuno-inflammatory diseases, including atopic
dermatitis (AD) and psoriasis (PsO) [1]. The therapeutic strategy involves both oral and topical
formulations, with the topical variant offering particular promise for pediatric populations due to potentially
reduced systemic exposure compared to oral administration [2]. The dual inhibition mechanism
simultaneously targets both TYK2 and JAK1 pathways, potentially providing superior efficacy in
inflammatory skin conditions compared to agents inhibiting either target alone, particularly in diseases with

strong type 1 interferon and gamma interferon pathophysiology [3].

Pediatric drug development presents unique challenges, particularly for topical formulations where systemic
exposure must be carefully characterized to ensure safety [4]. Understanding the relationship between
applied dose, percentage of treated body surface area (BSA), and resultant systemic concentrations is critical
for dose optimization and establishing safe use parameters in children [2]. This is especially important for
JAK inhibitors, which carry class-specific safety concerns including potential effects on hematological

parameters and immune function [5]. The following application notes and protocols detail comprehensive
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strategies for predicting brepocitinib systemic exposure in pediatric populations using quantitative modeling

approaches, leveraging data from adult clinical trials with appropriate physiological scaling.

Pharmacokinetic Modeling Approach

Linear Mixed-Effects Regression (LMER) Model

The foundation of brepecitinib systemic exposure prediction rests on a Linear Mixed-Effects Regression
(LMER) model developed from phase 2b clinical trial data in adults with atopic dermatitis and psoriasis [1].
This model characterizes the relationship between topically applied drug and systemic trough concentrations

(Crough)> serving as a critical tool for exposure prediction across different dosing scenarios and patient

populations. The core model structure is represented by the following equation:
Crrvough = Int + Slope - (BWT;/70) 7% - AMTyy .

Where Crygygp represents the systemic trough concentration (ng/mL), Int is the intercept fixed at 0

(reflecting no systemic exposure without treatment), Slope describes the individual exposure relationship,

BWT; is baseline body weight (kg), and AMTpy,g is the amount of active drug applied (mg) [2]. The

allometric scaling factor (BWT;/ 70)'0'75 accounts for expected clearance differences based on body weight,

referenced to a standard 70 kg adult [4].

The model incorporates several key covariates that significantly impact brepocitinib systemic exposure:

¢ Disease type: Patients with psoriasis demonstrated approximately 45% lower systemic exposure
compared to atopic dermatitis patients at equivalent doses, likely reflecting disease-specific
differences in skin barrier function and inflammation [1]

¢ Dose strength and frequency: Higher concentration formulations and increased application
frequency predictably elevated systemic exposure, though with less than proportional increases [2]

e Application rate: The target application rate was standardized at 2 mg formulation per cm? of
treated BSA across studies to ensure consistent dosing [4]

Table 1: LMER Model Parameters for Topical Brepocitinib Systemic Exposure Prediction
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Parameter Symbol Value Unit Explanation

Intercept Int 0 (fixed) ng/mL Assumes no systemic exposure without
drug application

Allometric exponent - -0.75 - Standard allometric scaling for clearance

(fixed)

Reference weight - 70 kg Standard adult reference weight

Target application rate APR 2 mg/cm?  Applied formulation density per treated
BSA

Disease modifier (PsO - -45% % Reduced systemic exposure in psoriasis

vs. AD)

Safety Threshold Establishment

Safety thresholds for systemic brepocitinib exposure were established through integration of non-clinical
toxicology data and clinical hematological markers from oral brepocitinib studies [1]. This approach

leveraged the extensive safety database from oral administration to define systemic exposure limits that

vs. atopic dermatitis

maintain adequate safety margins for topical use. The safety assessment incorporated:

¢ Non-clinical safety findings: Identified from toxicology studies in relevant animal models
¢ Clinical hematological markers: Changes in lymphocyte counts and other hematological

parameters observed in oral brepocitinib clinical trials

e Exposure margins: Comparison of predicted topical systemic exposure to established safety

benchmarks from oral dosing [2]

The combined modeling and safety assessment approach enabled identification of dose strengths and
treated BSA limits that maintain systemic exposures below levels associated with adverse effects,

particularly important for pediatric populations with potentially different susceptibility to systemic effects

[1].

Pediatric Extrapolation Strategy
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Pediatric systemic exposure predictions were derived through allometric scaling of the adult LMER model,
incorporating age-appropriate and weight-based adjustments [2]. This approach assumed that when topical
brepocitinib is applied to the same percentage of BSA, systemic exposures would be comparable between
adults and children, accounting for body size differences through the allometric function [4]. The validity of
this assumption stems from similar skin permeability characteristics and the dominance of BSA-based

(rather than absolute) dosing in determining systemic exposure for topical medications.

Safety Margins

Model Parameters

Dose Strength & BSA Limits
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Figure 1: Modeling Strategy for Pediatric Systemic Exposure Prediction of Topical Brepocitinib. The
workflow integrates adult topical pharmacokinetic data with safety information from oral studies to predict

pediatric exposure through allometric scaling.

Quantitative Systemic Exposure Predictions

Predicted Systemic Exposure by Disease and Age

Based on the LMER model simulations, systemic exposure to brepocitinib following topical application
varies significantly based on disease indication, dose strength, and application frequency [1]. The

following table summarizes predicted steady-state trough concentrations (Crygygp) across different clinical

scenarios, providing critical reference values for trial design and safety assessment:

Table 2: Predicted Systemic Trough Concentrations of Topical Brepocitinib Across Patient Populations

] Dose Application Treated Predicted Croygn Safety

Population -
Strength Frequency BSA (ng/mL) Margin
Adult AD 3% Once Daily 50% Model-derived >3-fold
Adult PsO 3% Twice Daily 50% 45% lower than AD >3-fold
Pediatric AD 3% Once Daily 50% Comparable to adult >3-fold
(same % BSA)

Pediatric 3% Twice Daily 50% 45% lower than >3-fold
PsO pediatric AD
Adult AD 3% Once Daily 22% Actual data from trials ~1.9-fold

(tested)

The disease-specific difference in systemic exposure, with psoriasis patients exhibiting approximately 45%
lower concentrations compared to atopic dermatitis patients at equivalent dosing, likely reflects fundamental

differences in skin barrier integrity and inflammatory milieu between these conditions [2]. The
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comparable exposure between adults and children when normalized to percentage BSA treated supports the
pediatric extrapolation approach and provides confidence in using adult data to inform pediatric

development [1].

Safety Margin Assessment

The safety margin represents the fold-difference between predicted systemic exposure after topical
application and the exposure associated with adverse effects based on oral brepocitinib data [2]. The
established threefold safety margin provides adequate assurance of safety while allowing sufficient dosing

flexibility for efficacy:

Table 3: Safety Margin Analysis for Topical Brepocitinib

Parameter Value Basis

Target safety margin >3-fold Based on non-clinical toxicology and clinical
hematological markers

Achieved margin (3% QD AD, =3-fold Maintained across indicated dosing range
<50% BSA)

Achieved margin (3% BID >3-fold Maintained across indicated dosing range
PsO, <50% BSA)

Maximum tested BSA (AD 22% Associated with ~1.9-fold margin at highest

trials) dose strength

Critical safety endpoints Clinical hematological Lymphocyte counts and other parameters
markers from oral studies

The safety assessment strategy exemplifies a model-informed drug development approach, integrating
information across formulations (oral and topical), populations (adults and children), and data types (clinical

and non-clinical) to maximize the information value while prioritizing patient safety [1].
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Experimental Protocols

Protocol 1: LMER Model Development for Topical Formulations

Objective: To characterize the relationship between topically applied brepocitinib and systemic trough

concentrations using linear mixed-effects regression analysis.

Materials and Methods:

e Patient Population: Patients with mild-to-moderate atopic dermatitis (NCT03903822) or psoriasis
(NCT02969018) from phase 2b studies [2]

e Formulations: Topical brepocitinib at dose strengths of 0.1%, 0.3%, 1%, and 3% in vehicle-
controlled cream

e Application Protocol: Applied once daily (QD) or twice daily (BID) at target application rate of 2 mg
formulation per cmz of treated BSA [4]

e PK Sampling: Trough plasma samples collected pre-dose at multiple time points during treatment
(Days 1, 8, 15, 22, 29, and 43 for AD; Days 1, 8, 15, 29, 43, 57, 71, and 85 for PsO)

¢ BSA Assessment: Accurate measurement of treated body surface area percentage for each patient

e Drug Accountability: Precise measurement of cream dispensed and returned to calculate actual
amount applied [2]

Data Analysis:

« Model Structure: CTrough = Int + Slope - (BWTi/70)°-7®> . AMTDrug

¢ Fixed Effects: Intercept fixed at zero, with population slope estimation

¢ Random Effects: Inter-individual variability on slope parameter using log-normal distribution

e Covariate Testing: Disease type (AD vs. PsO), dose strength, application frequency, demographic
factors

o Software Implementation: Analysis performed using appropriate statistical software (R, NONMEM,

or Monolix) [6]
Quality Control:

* Exclusion of data records with missing Cryq,g OF zero percentage treated BSA

e Removal of observations below the limit of quantification (BLQ)
e Verification of dose application consistency through formulation accountability [2]
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Protocol 2: Pediatric Systemic Exposure Simulation

Objective: To predict brepocitinib systemic exposure in pediatric patients through allometric scaling of

adult topical pharmacokinetic data.

Materials and Methods:

e Base Model: Established LMER model from adult topical brepocitinib studies [1]

e Pediatric Population Parameters: Weight distribution from reference pediatric populations, BSA
calculations using standard equations (e.g., Mosteller formula)

e Simulation Scenarios: Various dose strengths (0.1%-3%), application frequencies (QD-BID), and
treated BSA percentages (10%-50%)

o Safety Reference: Exposure thresholds from oral brepocitinib non-clinical and clinical safety data

[2]
Simulation Approach:

¢ Allometric Scaling: Application of (BWT/?O)'O'75 factor to account for expected clearance differences

e« BSA Normalization: assumption of comparable exposure at same percentage BSA treated between
adults and children

o Disease Adjustment: Application of 45% reduction factor for psoriasis patients compared to atopic
dermatitis patients

e Variability Incorporation: Inclusion of inter-individual variability using parameter distributions from
adult model [1]

Output Analysis:

» Exposure Prediction: Steady-state trough concentrations (Cyoygn) across pediatric age and weight
ranges

o Safety Margin Calculation: Comparison of predicted exposures to established safety thresholds

¢ Dose Recommendation: Identification of appropriate dose strengths and BSA limits for pediatric
trials [2]
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Figure 2: Brepocitinib Mechanism of Action in JAK-STAT Signaling Pathway. Brepocitinib selectively
inhibits TYK2 and JAK1, modulating multiple cytokine pathways implicated in inflammatory skin diseases
while potentially preserving JAK2-mediated functions.

Protocol 3: Safety Threshold Establishment

Objective: To define safe systemic exposure thresholds for topical brepecitinib based on integrated analysis

of non-clinical and clinical safety data.

Materials and Methods:

¢ Non-Clinical Data: Toxicology studies of oral brepocitinib identifying exposure levels associated
with adverse effects

¢ Clinical Safety Data: Hematological parameters (lymphocyte counts, other cell lineages) from oral
brepocitinib clinical trials across multiple indications [2]

e Exposure-Response Analysis: Relationship between systemic exposure and safety biomarkers
from oral brepocitinib population PK/PD analyses [6]

Analysis Approach:
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e Benchmark Identification: Determination of systemic exposure levels associated with minimal
biologically significant effects on safety parameters

e Margin Application: Application of appropriate safety margins (typically >3-fold) to establish
allowable systemic exposure for topical use

¢ Integration: Combination of non-clinical and clinical benchmarks to establish conservative safety
thresholds [1]

Output Delivery:

e Target Croyugn: Maximum recommended systemic trough concentration for topical brepocitinib
¢ Margin Assessment: Comparison of predicted topical exposures to safety thresholds across
proposed dosing scenarios

e BSA Limits: Recommendation for maximum treatable BSA at various dose strengths to maintain
safety margins [2]

Therapeutic Implications and Clinical Development
Strategy

Pediatric Clinical Trial Desigh Considerations

The modeling and simulation approach described herein directly informs pediatric trial design for topical

brepocitinib, enabling efficient development while prioritizing patient safety:

e Dose Selection: Based on exposure predictions, the 3% dose strength appears appropriate for both
pediatric AD (once daily) and PsO (twice daily) when treating up to 50% BSA [1]

¢ Age De-escalation: Trial designs should incorporate appropriate age de-escalation, potentially
beginning with older children before progressing to younger pediatric populations [2]

o Safety Monitoring: Intensive safety monitoring should include periodic plasma sampling for
exposure verification and close hematological monitoring consistent with JAK inhibitor class
requirements [5]

¢ BSA Limitations: Clear guidelines should establish maximum treatable BSA based on the
modeling predictions to maintain adequate safety margins [1]

Comparative Analysis with Other JAK Inhibitors
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The approach to pediatric systemic exposure prediction for brepocitinib aligns with strategies employed for

other JAK inhibitors, though with formulation-specific considerations:

e Baricitinib: Pediatric dosing for atopic dermatitis established through population PK modeling with
allometric scaling, implementing weight-based dosing (2 mg for 10-<30 kg, 4 mg for =30 kg) to match
adult exposures [7]

e Topical vs. Oral Considerations: Topical formulations generally achieve substantially lower
systemic exposures compared to oral administration, potentially offering improved safety profiles,
particularly in pediatric populations [2]

¢ Class Safety Considerations: All JAK inhibitors share class-related safety considerations including
potential infection risk and hematological effects, supporting conservative exposure margins
particularly in children [5]

Conclusion and Future Directions

The comprehensive strategy for predicting brepocitinib systemic exposure in pediatric populations
exemplifies model-informed drug development approaches that efficiently leverage adult data while
incorporating pediatric-specific considerations [1]. The established LMER model successfully characterizes
the relationship between topical application and systemic exposure, enabling extrapolation to pediatric

populations through allometric scaling and providing confidence in trial design decisions [2].

Future directions should include:

Prospective validation of exposure predictions in pediatric clinical trials
Long-term safety monitoring to verify maintained safety margins with chronic use
Potential expansion of the approach to other topical JAK inhibitors in development

Further refinement of disease-specific differences in skin penetration and metabolism

The integration of quantitative pharmacology, safety assessment, and pediatric extrapolation presented in
these application notes provides a robust framework for the development of topical brepocitinib in pediatric
populations with atopic dermatitis and psoriasis, potentially offering a valuable new treatment option for

these patients with an appropriate benefit-risk profile [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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